N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
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Overview
Description
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with 1,3-dibromopropane under basic conditions to form N-(3-bromopropyl)-4-methoxyaniline. This intermediate is then cyclized with ethylenediamine to form the piperazine ring.
Quinazolinone Derivative Synthesis: The quinazolinone derivative is synthesized by reacting 2-aminobenzamide with carbon disulfide in the presence of a base to form 2-thioxo-1,2-dihydroquinazolin-4-one.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone moiety to its corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form thioethers or secondary amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs targeting neurological disorders, such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives and their interactions with biological targets.
Biological Research: The compound can be used as a tool to investigate the role of piperazine and quinazolinone derivatives in cellular processes, such as apoptosis and cell proliferation.
Industrial Applications: It may have applications in the development of new materials with specific chemical properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission.
Apoptosis Induction: It has been shown to induce apoptosis in certain cell lines, potentially through the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide: This compound also contains a piperazine moiety and has been studied for its potential in treating benign prostatic hyperplasia.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and can be used as a reference for studying the antimicrobial properties of piperazine derivatives.
The uniqueness of this compound lies in its combination of a piperazine moiety, a methoxyphenyl group, and a quinazolinone derivative, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H40N6O2S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H40N6O2S/c1-38-25-13-11-24(12-14-25)36-19-17-35(18-20-36)16-4-15-31-29(37)23-9-7-22(8-10-23)21-32-28-26-5-2-3-6-27(26)33-30(39)34-28/h2-3,5-6,11-14,22-23H,4,7-10,15-21H2,1H3,(H,31,37)(H2,32,33,34,39) |
InChI Key |
AWWUAWNKXYUOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3CCC(CC3)CNC4=NC(=S)NC5=CC=CC=C54 |
Origin of Product |
United States |
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